1-Difluoromethanesulfonyl-3-nitrobenzene
Overview
Description
1-Difluoromethanesulfonyl-3-nitrobenzene is a chemical compound with the molecular formula C₇H₅F₂NO₄S and a molecular weight of 237.18 g/mol . It features a benzene ring substituted with a nitro group (NO₂) and a difluoromethanesulfonyl group (CF₂SO₂). This compound is primarily used for research purposes and has various applications in scientific research .
Preparation Methods
The synthesis of 1-Difluoromethanesulfonyl-3-nitrobenzene involves several steps. One common method includes the reaction of 3-nitrobenzenesulfonyl chloride with difluoromethyl lithium or difluoromethyl magnesium bromide under controlled conditions . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Difluoromethanesulfonyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various catalysts depending on the desired transformation . Major products formed from these reactions include amino derivatives, substituted benzenes, and other functionalized aromatic compounds.
Scientific Research Applications
1-Difluoromethanesulfonyl-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Difluoromethanesulfonyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group and the difluoromethanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The pathways involved include nucleophilic aromatic substitution and redox reactions, which are crucial for its applications in synthesis and research .
Comparison with Similar Compounds
1-Difluoromethanesulfonyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-3-nitrobenzene: Similar in structure but with a chlorine atom instead of the difluoromethanesulfonyl group.
1-Fluoro-3-nitrobenzene: Contains a fluorine atom instead of the difluoromethanesulfonyl group.
3-Nitrobenzenesulfonyl chloride: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combination of the nitro and difluoromethanesulfonyl groups, which impart specific reactivity and make it valuable for various research applications .
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYWOHIGKHWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781924 | |
Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24906-73-8 | |
Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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